

Application Note: Solid-Phase Extraction of Haloxyfop-P-methyl from Water Samples

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Compound of Interest

Compound Name: *Haloxypop-P-methyl*

Cat. No.: *B7829559*

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Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **Haloxypop-P-methyl** from water samples for quantitative analysis. **Haloxypop-P-methyl** is a selective post-emergence herbicide, and monitoring its presence in water sources is crucial for environmental and safety assessments.^[1] This document outlines two effective SPE methods using widely available reversed-phase C18 and polymeric Oasis HLB cartridges. The protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing comprehensive methodologies and expected performance data.

Introduction

Haloxypop-P-methyl, the R-enantiomer of haloxypop-methyl, is the herbicidally active form of the compound.^[2] It functions by inhibiting acetyl-CoA carboxylase, a critical enzyme in fatty acid biosynthesis in grasses.^[2] Due to its application in agriculture, there is a potential for this herbicide to contaminate surface and groundwater. Accurate and reliable methods for its detection at trace levels are therefore essential. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of organic pollutants from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.^{[3][4]} This note details optimized SPE protocols for **Haloxypop-P-methyl** using C18 and Oasis HLB sorbents, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detectors.

Data Presentation

The following tables summarize the quantitative data for the solid-phase extraction of **Haloxyfop-P-methyl** from water samples. These values are compiled from various studies and represent typical performance characteristics.

Table 1: SPE Method Performance for **Haloxyfop-P-methyl**

Parameter	Method 1: C18 Cartridge	Method 2: Oasis HLB Cartridge	Reference
Recovery	85 - 105%	90 - 110%	
Limit of Detection (LOD)	1.10 - 2.35 µg/L	0.1 - 1.5 pg/mL	
Limit of Quantification (LOQ)	3.66 - 7.82 µg/L	Not Specified	
Relative Standard Deviation (RSD)	< 13.7%	≤ 7.8%	

Note: Performance data can vary based on the specific water matrix, instrumentation, and laboratory conditions.

Table 2: Physicochemical Properties of **Haloxyfop-P-methyl**

Property	Value	Reference
Chemical Formula	C16H13ClF3NO4	
Molecular Weight	375.7 g/mol	
Water Solubility	9.08 mg/L (at 20°C)	
Log Pow (Octanol-Water Partition Coefficient)	4.00	
Vapor Pressure	2.6 x 10 ⁻⁵ hPa (at 20°C)	
Stability	Unstable in alkaline conditions	

Experimental Protocols

Two detailed protocols for the solid-phase extraction of **Haloxyfop-P-methyl** from water samples are provided below.

Protocol 1: Using C18 SPE Cartridges

This protocol is a standard method for the extraction of non-polar to moderately polar compounds from aqueous samples.

Materials:

- SPE Cartridge: C18, 500 mg, 6 mL
- Water Sample: 500 mL, filtered
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Ethyl Acetate
- Methylene Chloride
- Deionized Water
- Hydrochloric Acid (HCl)
- SPE Vacuum Manifold
- Nitrogen Evaporation System
- Autosampler Vials

Procedure:

- Sample Pre-treatment:
 - Filter the water sample through a 0.45 μm glass fiber filter to remove suspended particles.

- Acidify the sample to a pH of approximately 2-3 with HCl. This ensures that **Haloxyfop-P-methyl** is in its neutral form, enhancing its retention on the reversed-phase sorbent.
- Cartridge Conditioning:
 - Pass 5 mL of ethyl acetate through the C18 cartridge.
 - Follow with 5 mL of methanol.
 - Finally, pass 10 mL of deionized water through the cartridge, ensuring the sorbent bed does not go dry.
- Sample Loading:
 - Load the 500 mL pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- Washing:
 - After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities.
 - Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
- Elution:
 - Elute the retained **Haloxyfop-P-methyl** from the cartridge with two 5 mL aliquots of a mixture of ethyl acetate and methylene chloride (1:1 v/v). Collect the eluate in a clean collection tube.
- Post-Elution and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of acetonitrile or a suitable mobile phase for subsequent HPLC or LC-MS/MS analysis.

Protocol 2: Using Oasis HLB SPE Cartridges

Oasis HLB is a hydrophilic-lipophilic balanced water-wettable copolymer, which provides excellent retention for a wide range of compounds and is stable over a wide pH range.

Materials:

- SPE Cartridge: Oasis HLB, 60 mg, 3 mL
- Water Sample: 200 mL, filtered
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Ethyl Acetate (70:30 v/v with Methanol)
- Deionized Water
- SPE Vacuum Manifold
- Nitrogen Evaporation System
- Autosampler Vials

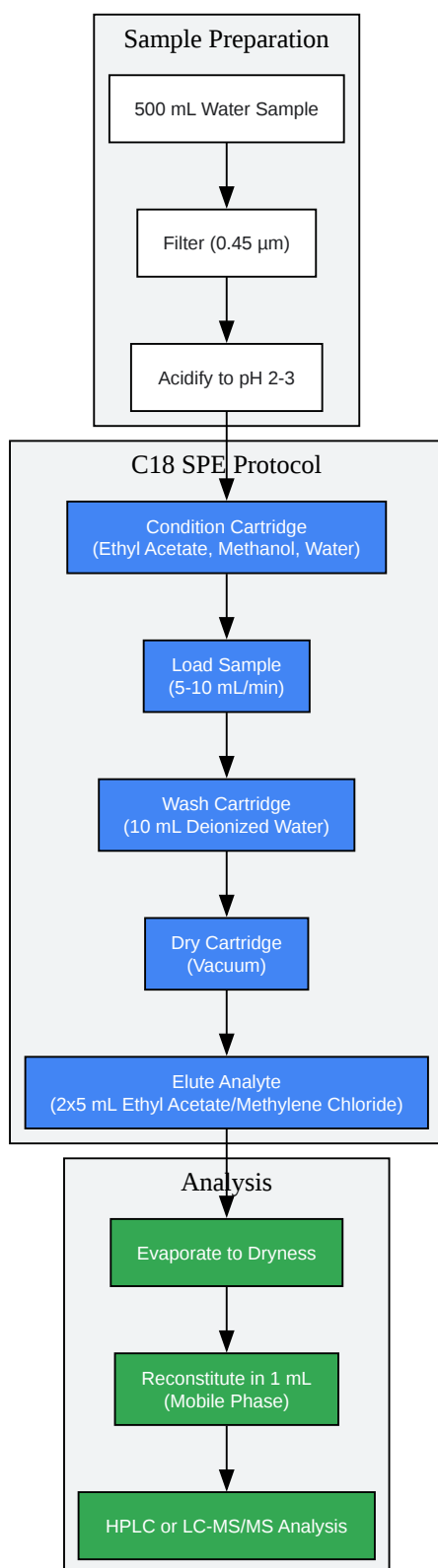
Procedure:

- Sample Pre-treatment:
 - Filter the 200 mL water sample through a 0.45 μm glass fiber filter. pH adjustment is generally not necessary due to the properties of the Oasis HLB sorbent, but for optimal consistency, adjusting to a neutral pH of around 7 is recommended.
- Cartridge Conditioning:
 - Pass 5 mL of methanol through the Oasis HLB cartridge.
 - Follow with 5 mL of deionized water. Do not let the sorbent dry out.
- Sample Loading:

- Load the 200 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
 - Dry the cartridge thoroughly under vacuum for 20-30 minutes.
- Elution:
 - Elute **Haloxypop-P-methyl** with 3 mL of a mixture of methanol and ethyl acetate (70:30 v/v). Collect the eluate in a suitable tube.
- Post-Elution and Reconstitution:
 - Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 1 mL of the mobile phase for your analytical method.

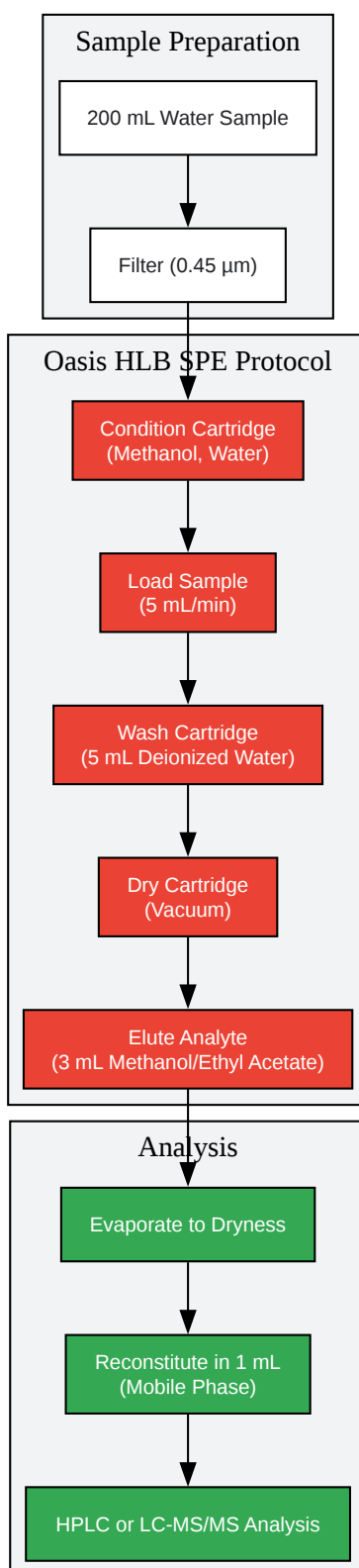
Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction protocols.



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Caption: Workflow for **Haloxypop-P-methyl** extraction using a C18 SPE cartridge.



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Caption: Workflow for **Haloxypop-P-methyl** extraction using an Oasis HLB SPE cartridge.

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